5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that incorporates multiple functional groups, including thiazole, oxadiazole, and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with a pyrrole derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism by which 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrole-3-carboxamide: Shares the thiazole and pyrrole rings but lacks the oxadiazole moiety.
5-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Contains the thiazole and oxadiazole rings but lacks the pyrrole ring
Uniqueness
The uniqueness of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H23N5O2S/c1-13(2)20-24-17(28-25-20)9-6-10-26-11-16(27)18(19(26)22)21-23-15(12-29-21)14-7-4-3-5-8-14/h3-5,7-8,12-13,22,27H,6,9-11H2,1-2H3 |
InChI Key |
XTVDUADZTZSGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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